![molecular formula C10H12N2O2 B1404016 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one CAS No. 1440519-80-1](/img/structure/B1404016.png)
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
Overview
Description
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one, or 2M7D6D5H-PP for short, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a starting material for the synthesis of a variety of other compounds, as well as a component of drug delivery systems.
Scientific Research Applications
Allosteric Modulation of M4 Muscarinic Acetylcholine Receptor The compound “2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one” has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the orthosteric site where endogenous ligands bind. They can enhance or inhibit the effects of the endogenous ligand without directly activating the receptor themselves.
In the case of the M4 muscarinic acetylcholine receptor, allosteric modulators have been studied for their potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease . These modulators can fine-tune receptor activity, offering a more targeted approach compared to traditional orthosteric ligands. This specificity could lead to fewer side effects and improved efficacy in clinical settings.
The development of selective M4 positive allosteric modulators (PAMs) is particularly promising for overcoming the limitations of developing selective orthosteric muscarinic agonists . The research into these modulators is ongoing, with studies focusing on their affinity, efficacy, and modulation magnitude in combination with endogenous agonists like acetylcholine or high-affinity agonists such as iperoxo .
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling and regulation of heart rate.
Mode of Action
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, influencing the receptor’s response to its ligand. This can result in changes in the signaling pathways activated by the receptor.
properties
IUPAC Name |
2-methoxy-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)8-6(9(13)12-10)4-5-7(11-8)14-3/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRYLXDGPTZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)OC)C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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